An In-Depth Technical Guide to the Chemical Properties and Stability of (4-Chloro-1,3-benzodioxol-5-yl)boronic Acid
An In-Depth Technical Guide to the Chemical Properties and Stability of (4-Chloro-1,3-benzodioxol-5-yl)boronic Acid
Foreword: Navigating the Nuances of a Substituted Arylboronic Acid
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid stands as a bespoke building block in the landscape of modern organic synthesis. Its unique trifunctionalized aromatic core—featuring a chloro substituent, a methylenedioxy bridge, and the versatile boronic acid moiety—offers synthetic chemists a powerful tool for the construction of complex molecular architectures. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just to use, but to fundamentally understand the nature of this reagent. We will move beyond mere procedural outlines to explore the causality behind its behavior, offering field-proven insights into its stability, handling, and reactivity. Our focus is on empowering you to anticipate challenges and optimize outcomes, ensuring the integrity of your synthetic endeavors.
Core Physicochemical & Structural Characteristics
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid, with the CAS number 171349-21-4, is a member of the extensive family of arylboronic acids. These compounds are pivotal in contemporary organic chemistry, primarily for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions.[1] The structural attributes of this specific molecule significantly influence its chemical personality.
The 1,3-benzodioxole group is a common motif in natural products and pharmaceuticals, valued for its ability to act as a bioisostere and modulate pharmacokinetic properties.[2] The chloro-substituent, an electron-withdrawing group, imparts a distinct electronic character to the aromatic ring, which in turn affects the acidity and reactivity of the boronic acid group.
Inferred Physicochemical Properties
While extensive, peer-reviewed data for this specific compound is not widely published, we can infer its general properties based on the behavior of analogous substituted phenylboronic acids. For precise experimental work, it is imperative to determine these values empirically. A standardized protocol for solubility determination is provided in Section 5.1.
| Property | Inferred Value / State | Causality & Scientific Rationale |
| Molecular Formula | C₇H₆BClO₄ | Derived from its chemical structure. |
| Molecular Weight | 200.39 g/mol | Calculated from the atomic weights of the constituent elements. |
| Physical State | Typically a white to off-white crystalline solid. | This is characteristic of most arylboronic acids. |
| Melting Point | Not reported. Expected to be a relatively high-melting solid, characteristic of arylboronic acids. | The crystalline lattice structure of boronic acids, often involving intermolecular hydrogen bonding and the potential for boroxine formation, leads to high melting points. |
| Solubility | High: Ethers (THF, Dioxane), Ketones (Acetone). Moderate: Chloroform. Low: Apolar hydrocarbons (Hexane, Toluene), Water. | Phenylboronic acid generally shows good solubility in polar organic solvents.[3][4] The presence of the chloro and benzodioxole groups may slightly alter this profile. The large, somewhat nonpolar benzodioxole moiety might slightly decrease solubility in very polar solvents compared to simpler arylboronic acids.[5] Quantitative solubility data is often not available for specialized boronic acids, necessitating experimental determination.[5][6] |
| pKa | ~8.5 - 9.5 | The pKa of a boronic acid is a measure of its Lewis acidity. The electron-withdrawing nature of the chlorine atom is expected to slightly lower the pKa (increase acidity) compared to an unsubstituted benzodioxole boronic acid. |
Stability and Handling: A Self-Validating System
The utility of any boronic acid is intrinsically linked to its stability. Arylboronic acids are susceptible to several degradation pathways that can compromise their purity and reactivity. Understanding these pathways is the first step toward implementing a robust handling and storage protocol.
Key Decomposition Pathways
The primary routes of degradation for (4-Chloro-1,3-benzodioxol-5-yl)boronic acid are common to most arylboronic acids:
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Dehydration to Boroxine: This is the most common and often reversible process. Three molecules of the boronic acid can lose three molecules of water to form a stable, six-membered cyclic anhydride known as a boroxine. For many applications, particularly Suzuki-Miyaura coupling, the presence of the boroxine is not detrimental as it readily hydrolyzes back to the monomeric acid under the reaction conditions.[1]
-
Protodeboronation: This is an irreversible decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often promoted by moisture, and can be catalyzed by acidic or basic conditions, as well as elevated temperatures.[7]
-
Oxidative Deboronation: Exposure to strong oxidizing agents or even atmospheric oxygen can lead to the oxidation of the carbon-boron bond, typically yielding the corresponding phenol and boric acid.[7] This pathway underscores the importance of storing the compound under an inert atmosphere.
Recommended Storage and Handling Protocol
To ensure the long-term viability and reactivity of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid, the following self-validating storage system must be implemented. The goal is to mitigate the risks outlined above.
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This minimizes exposure to both moisture, which promotes protodeboronation and hydrolysis, and oxygen, which can lead to oxidation.
-
Temperature: Refrigerated storage (0-5 °C) is recommended to slow the rate of all potential decomposition pathways.
-
Container: Use well-sealed, opaque containers, such as amber glass vials with PTFE-lined caps. This protects the compound from light, which can potentially catalyze degradation.
-
Handling: Handle the solid in a glovebox or under a stream of inert gas whenever possible. Minimize the time the container is open to the atmosphere. Use clean, dry spatulas and glassware.
Reactivity Profile and Synthetic Applications
The primary utility of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1]
The Suzuki-Miyaura Coupling Reaction
This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate. The reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and catalysts.[8]
The catalytic cycle, a cornerstone of organometallic chemistry, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Methodologies
The following protocols are provided as robust starting points for the use and characterization of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid. As with any reaction, optimization may be required based on the specific substrate and desired outcome.
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This procedure details a representative cross-coupling reaction.
Objective: To couple (4-Chloro-1,3-benzodioxol-5-yl)boronic acid with a generic aryl bromide.
Materials:
-
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Water (Degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), (4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times. This is a critical step to remove oxygen which can poison the catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting reagent (typically the aryl bromide) indicates completion.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol: Stability Assessment by ¹H NMR Spectroscopy
Objective: To qualitatively assess the stability of the boronic acid under specific conditions over time.
Materials:
-
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR Spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the boronic acid and the internal standard in the chosen deuterated solvent in a volumetric flask. The concentration should be accurately known.
-
Initial Spectrum (t=0): Transfer an aliquot of the stock solution to an NMR tube and acquire a quantitative ¹H NMR spectrum immediately. Integrate the signals corresponding to the boronic acid and the internal standard.
-
Incubation: Store the stock solution under the desired test conditions (e.g., at room temperature exposed to air, or at 50 °C under nitrogen).
-
Time-Point Spectra: At regular intervals (e.g., 1, 6, 24, 48 hours), take another aliquot from the stock solution and acquire a new ¹H NMR spectrum.
-
Analysis: Compare the integration of the boronic acid peaks relative to the stable internal standard over time. The appearance of new peaks corresponding to the protodeboronated product (5-chloro-1,3-benzodioxole) can also be monitored to identify the degradation pathway. A decrease in the relative integration of the boronic acid indicates decomposition.
Conclusion
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid is a nuanced and powerful reagent. While it is governed by the general principles of stability and reactivity common to all arylboronic acids, its specific substitution pattern offers unique opportunities in molecular design. Success in its application is not merely a matter of following a recipe, but of understanding its inherent chemical tendencies. By implementing rigorous storage and handling protocols to mitigate decomposition, and by approaching its use in cross-coupling reactions with a mechanistic understanding, researchers can fully harness the synthetic potential of this valuable building block. The protocols and data within this guide provide a framework for the logical and scientifically-grounded application of this compound in your research and development endeavors.
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. Available at: [Link]
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CONICET. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Available at: [Link]
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AFG Bioscience LLC. SAFETY DATA SHEET: 1-Boc-Oxindole-5-boronic acid, pinacol ester. Available at: [Link]
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Raines, R. T., & Gellman, S. H. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 116(45), 22532-22537. Available at: [Link]
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Cele, Z. E., & Kaye, P. T. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(7), 8449–8479. Available at: [Link]
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Schraa, G., Arends, I. W. C. E., & Mulder, P. (1994). Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene. Journal of the Chemical Society, Perkin Transactions 2, (2), 189-197. Available at: [Link]
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Fathima, S. Z., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4), 895-915. Available at: [Link]
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Dawood, R. S., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. Available at: [Link]
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